molecular formula C22H17NO5S B2636152 ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate CAS No. 477568-15-3

ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate

Cat. No.: B2636152
CAS No.: 477568-15-3
M. Wt: 407.44
InChI Key: NWQPDLHKDWTTOT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5S/c1-3-27-22(26)19-12(2)10-18(29-19)23-20(24)16-11-15-14-7-5-4-6-13(14)8-9-17(15)28-21(16)25/h4-11H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQPDLHKDWTTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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